Ethanol, 2,2'-(octylimino)bis- (CAS: 15520-05-5), commonly known as N-octyldiethanolamine (C8-DEA), is a specialized amphiphilic tertiary amine characterized by a hydrophobic eight-carbon octyl chain and two hydrophilic hydroxyethyl groups . In industrial procurement, it is primarily sourced as a low-volatile organic compound (VOC) pH buffer, anti-corrosion additive, and phase-transfer complexing agent . With a high boiling point of 319 °C and a pKa of 9.0, it offers distinct thermal stability and alkaline buffering capacity compared to standard alkanolamines . Its dual solubility profile—dispersible in water while highly soluble in mineral oils, alcohols, and esters—makes it a critical precursor and formulation component in metalworking fluids, hydrometallurgical extraction, and polyurethane synthesis .
Attempting to substitute N-octyldiethanolamine with shorter-chain analogs like Triethanolamine (TEA) or N-Methyldiethanolamine (MDEA) routinely fails in emulsifiable formulations because these hydrophilic alternatives lack the C8 lipophilic tail necessary to partition effectively into mineral oils and esters . Furthermore, TEA possesses a lower pKa (7.76), rendering it incapable of sustaining the higher alkaline pH (around 9.0) required for effective corrosion inhibition in metalworking fluids . Conversely, substitution with longer-chain homologs such as Lauryldiethanolamine (C12-DEA) introduces aggressive surfactant behavior; C12-DEA has a highly active critical micelle concentration (CMC of 0.63 mM) that causes excessive foaming and undesirable viscosity increases, disrupting the delicate hydrotropic balance required in low-VOC, high-shear industrial processes .
In aqueous and emulsifiable systems, the buffering capacity of an amine is dictated by its pKa. N-octyldiethanolamine exhibits a pKa of 9.0, whereas the industry-standard Triethanolamine (TEA) has a pKa of 7.76. This 1.24 pH unit difference allows C8-DEA to maintain a significantly more alkaline environment, which is critical for neutralizing acidic byproducts and preventing ferrous corrosion in metalworking fluids without requiring continuous re-dosing .
| Evidence Dimension | Acid dissociation constant (pKa) |
| Target Compound Data | pKa = 9.0 |
| Comparator Or Baseline | Triethanolamine (TEA) (pKa = 7.76) |
| Quantified Difference | +1.24 pH units |
| Conditions | Aqueous/emulsion buffering systems at standard temperature |
Procurement teams specifying MWF additives must select C8-DEA over TEA to achieve sustained alkaline corrosion inhibition and reduce overall additive consumption.
For high-temperature processing and regulatory compliance, the volatility of the amine additive is a strict procurement filter. N-octyldiethanolamine features a boiling point of 319 °C at 1 atm, classifying it as a low-VOC material . In contrast, shorter-chain alternatives like N-Methyldiethanolamine (MDEA) have much lower boiling points (approx. 247 °C) . The approximately 72 °C higher boiling point of C8-DEA ensures that the amine remains in the liquid phase during high-friction metalworking or elevated-temperature polymer curing.
| Evidence Dimension | Boiling Point (Volatility) |
| Target Compound Data | 319 °C at 1 atm |
| Comparator Or Baseline | N-Methyldiethanolamine (MDEA) (~247 °C) |
| Quantified Difference | ~72 °C higher boiling point |
| Conditions | Standard atmospheric pressure (1 atm) |
Selecting C8-DEA prevents evaporative loss of the anti-corrosion agent during high-heat operations and ensures compliance with strict industrial VOC emission regulations.
In hydrometallurgy, the ability of an amine to extract metal ions from an aqueous acidic ore slurry into an organic phase depends entirely on its lipophilicity. N-octyldiethanolamine acts as a highly effective complexing agent, successfully extracting uranium from ores at concentrations up to 0.15%. Standard short-chain amines like Diethanolamine (DEA) or MDEA are too water-soluble to facilitate this organic phase transfer, remaining trapped in the aqueous layer and failing to separate the target metal.
| Evidence Dimension | Organic phase metal extraction capability |
| Target Compound Data | Effective phase-transfer complexation (extracts up to 0.15% U from ores) |
| Comparator Or Baseline | Short-chain alkanolamines (DEA/MDEA) |
| Quantified Difference | Enables organic phase separation vs. complete aqueous retention |
| Conditions | Acidic aqueous ore containers mixed with organic solvents |
Buyers sourcing reagents for metal recovery must use C8-DEA (or similar lipophilic amines) over standard alkanolamines to physically enable the liquid-liquid extraction workflow.
Due to its pKa of 9.0 and high boiling point (319 °C), C8-DEA is a highly effective choice for formulating emulsifiable metalworking fluids. It partitions effectively into mineral oils and esters while providing sustained alkaline buffering to prevent ferrous corrosion under high-heat, high-friction conditions, outperforming volatile or weaker amines like TEA .
Leveraging its amphiphilic structure, C8-DEA is utilized as a phase-transfer complexing agent to extract high-value metals, such as uranium, from acidic aqueous ore slurries into organic solvents. Its C8 chain provides the exact lipophilicity required for phase separation, a process impossible with short-chain hydrophilic amines .
In the synthesis of neutralized acid group-containing polyurethanes, C8-DEA serves as an organic base. Its hydrophobic octyl tail ensures superior compatibility with the polymer backbone compared to standard short-chain amines, improving the stability and sensory properties of the final polyurethane dispersion [1].
Corrosive;Irritant